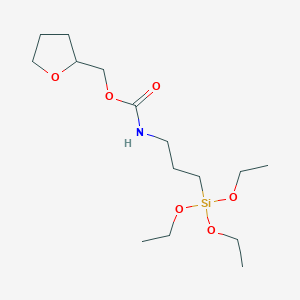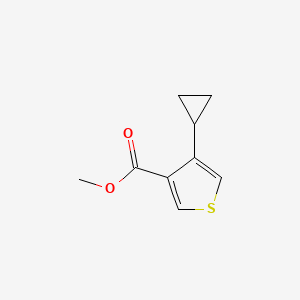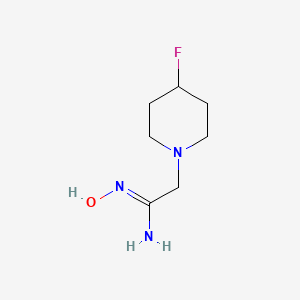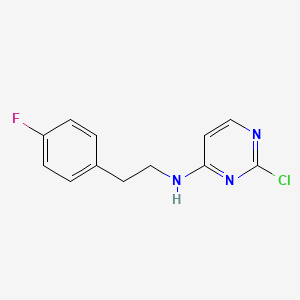
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines the structural features of oxolane (tetrahydrofuran) and a triethoxysilylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:
Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.
Mecanismo De Acción
The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is unique due to the presence of both the oxolane ring and the triethoxysilylpropyl group. This combination imparts unique properties, such as enhanced hydrolytic stability and the ability to form strong, durable coatings. The oxolane ring also provides flexibility and compatibility with various substrates, making it a versatile compound for a wide range of applications.
Propiedades
Fórmula molecular |
C15H31NO6Si |
|---|---|
Peso molecular |
349.49 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17) |
Clave InChI |
RVFRDSQXXSRCOI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)



![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)

![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
